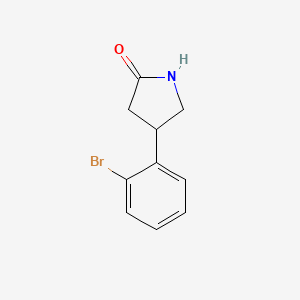

4-(2-Bromophenyl)pyrrolidin-2-one

Overview

Description

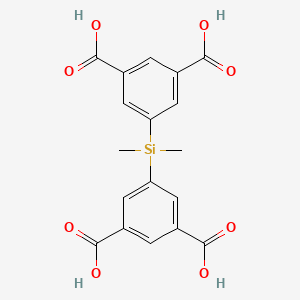

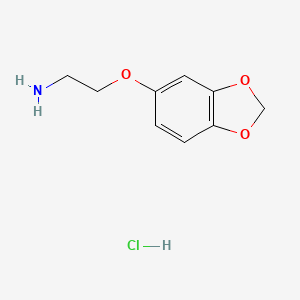

“4-(2-Bromophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H10BrNO. It is a solid substance . The compound is a derivative of pyrrolidin-2-one, which is a five-membered lactam with a nitrogen atom and a ketone functional group .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including “this compound”, can be achieved through various methods. One such method involves the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidin-2-one ring attached to a bromophenyl group at the 4-position . The InChI code for this compound is 1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) .Scientific Research Applications

Structural and Molecular Insights

The study on enaminones, including compounds structurally related to 4-(2-Bromophenyl)pyrrolidin-2-one, has elucidated their hydrogen-bonding patterns, showcasing the importance of intra- and intermolecular interactions in stabilizing their crystal structures. These findings highlight the utility of such compounds in exploring hydrogen bonding and weak interaction forces in molecular crystals, contributing valuable insights for the design of new materials and pharmaceuticals (Balderson et al., 2007).

Crystallography and Conformational Analysis

Research into molecules akin to this compound, such as methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, offers insights into the conformational preferences of these compounds. Crystallographic studies reveal how bromophenyl groups influence the overall molecular conformation and how intermolecular interactions, such as C—H⋯π and π–π interactions, contribute to the stability of the crystal structure, providing a foundation for understanding molecular assembly and designing novel chemical entities (Nirmala et al., 2009).

Synthetic Pathways and Intermediate Compounds

The synthesis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione demonstrates the intricate synthetic routes possible for creating complex molecules involving this compound derivatives. These synthetic strategies are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and material science, showcasing the versatility of these bromophenyl-pyrrolidinone compounds as intermediates (Xiang, 2009).

Antioxidant Properties

The antioxidant activity of pyrrolidine derivatives, closely related to this compound, underlines the potential of these compounds in pharmaceutical research, especially in the development of treatments targeting oxidative stress-related diseases. The identification of derivatives with promising radical scavenging abilities opens new avenues for the design of antioxidant agents, highlighting the therapeutic potential of this compound derivatives in combating oxidative damage (Nguyen et al., 2022).

Biomolecular Interactions

Studies on novel quinolines derived from bromophenylpyrrolidinone compounds have illuminated their photophysical properties and interactions with biomolecules, such as DNA. These findings are instrumental for the development of new diagnostic tools and therapeutic agents, providing a deeper understanding of how these compounds interact with biological targets and their potential utility in biomedical applications (Bonacorso et al., 2018).

Future Directions

Mechanism of Action

Target of Action

The compound belongs to the class of pyrrolidin-2-ones, which are known to interact with various biological targets .

Mode of Action

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Biochemical Pathways

Pyrrolidin-2-ones are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds containing the pyrrolidin-2-one moiety have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

4-(2-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGRERPJWBLZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)

![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)

![[2-(Pyrazin-2-yloxy)ethyl]amine](/img/structure/B3087158.png)

![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)